6-Bromo-1-chloroisoquinolin-4-OL

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Lead Optimization

6-Bromo-1-chloroisoquinolin-4-OL (CAS 2702313-07-1) is the definitive building block for medicinal chemistry programs requiring two sequential, chemoselective palladium-catalyzed cross-coupling steps on the isoquinoline core. Unlike monohalogenated 4-hydroxyisoquinolines, which offer only one coupling site, or the non-hydroxylated 6-bromo-1-chloroisoquinoline, which lacks the C4 hydrogen-bond donor critical for kinase hinge-region engagement, this scaffold provides three orthogonally addressable diversification points (C6-Br, C1-Cl, C4-OH). Procure at 98% purity to minimize impurity-driven side reactions in parallel synthesis workflows—reducing effective impurity load by ~60% versus standard 95% building blocks. Ideal for automated library production exceeding 1,000 compounds.

Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Cat. No. B14025800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloroisoquinolin-4-OL
Molecular FormulaC9H5BrClNO
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN=C2Cl)O
InChIInChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(13)4-12-9(6)11/h1-4,13H
InChIKeyXFEKYMHPCAXPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-chloroisoquinolin-4-OL: Structural Identity and Procurement-Grade Characterization of a Dihalogenated 4-Hydroxyisoquinoline Scaffold


6-Bromo-1-chloroisoquinolin-4-OL (CAS 2702313-07-1, molecular formula C₉H₅BrClNO, molecular weight 258.50 g/mol) is a heterocyclic building block belonging to the 4-hydroxyisoquinoline class, distinguished by the simultaneous presence of bromine at the C6 position, chlorine at the C1 position, and a hydroxyl group at the C4 position on the isoquinoline ring system . This specific substitution pattern places it at the intersection of several privileged scaffolds in medicinal chemistry, where the 4-hydroxy group confers hydrogen-bond donor capacity (HBD count = 1) and the dihalogenated aromatic core provides two electronically and sterically distinct sites for sequential palladium-catalyzed cross-coupling reactions . Commercially, the compound is available at 98% purity from multiple suppliers, with a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 33.1 Ų, defining its physicochemical profile for library design and lead optimization programs .

Why 6-Bromo-1-chloroisoquinolin-4-OL Cannot Be Replaced by Mono-Halogenated or Non-Hydroxylated Isoquinoline Analogs in Multi-Step Synthetic Sequences


The substitution of 6-Bromo-1-chloroisoquinolin-4-OL with structurally proximal analogs—such as 6-bromoisoquinolin-4-ol (CAS 1015070-56-0, MW 224.05), 1-chloroisoquinolin-4-ol (CAS 3336-43-4, MW 179.60), or 6-bromo-1-chloroisoquinoline (CAS 205055-63-6, MW 242.50)—fundamentally alters the synthetic sequence, physicochemical profile, and potential biological readout of any derived compound library . The monohalogenated 4-hydroxyisoquinolines lack the second halogen handle required for sequential, orthogonal cross-coupling reactions, forcing redesign of the synthetic route when a second diversification point is needed . Conversely, the non-hydroxylated 6-bromo-1-chloroisoquinoline (CAS 205055-63-6) eliminates the hydrogen-bond donor at C4, which can critically impact target binding, solubility, and metabolic stability of final compounds, as the 4-OH group has been shown in isoquinoline-based inhibitors to engage in key hydrogen-bond interactions with kinase hinge regions and monoamine oxidase active sites . Furthermore, the C4 hydroxyl group provides a third derivatization handle—via O-alkylation, esterification, or sulfonation—that is entirely absent in the 6-bromo-1-chloroisoquinoline analog, limiting the accessible chemical space for structure-activity relationship (SAR) exploration . These differences render direct substitution scientifically invalid for any program requiring the precise reactivity and physicochemical profile of 6-Bromo-1-chloroisoquinolin-4-OL.

Quantitative Differentiation Evidence for 6-Bromo-1-chloroisoquinolin-4-OL Versus the Closest Isoquinoline Analogs


Molecular Weight and Heavy Atom Count Differentiate 6-Bromo-1-chloroisoquinolin-4-OL from Mono-Halogenated 4-Hydroxyisoquinolines

6-Bromo-1-chloroisoquinolin-4-OL (MW 258.50 g/mol, 13 heavy atoms) carries two distinct halogen substituents, resulting in a molecular weight advantage of +34.45 g/mol over 6-bromoisoquinolin-4-ol (MW 224.05) and +78.90 g/mol over 1-chloroisoquinolin-4-ol (MW 179.60), while providing two independent sites for sequential functionalization that neither mono-halogenated comparator can offer . The exact mass of 256.92430 Da (vs. 222.96295 Da for 6-bromoisoquinolin-4-ol and 178.00624 Da for 1-chloroisoquinolin-4-ol) provides unambiguous LC-MS identification in reaction monitoring workflows .

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Lead Optimization

Hydrogen-Bond Donor Capacity of the 4-OH Group Distinguishes 6-Bromo-1-chloroisoquinolin-4-OL from the Non-Hydroxylated 6-Bromo-1-chloroisoquinoline Scaffold

The target compound possesses one hydrogen-bond donor (HBD = 1) and two hydrogen-bond acceptors (HBA = 2), whereas the non-hydroxylated analog 6-Bromo-1-chloroisoquinoline (CAS 205055-63-6) has HBD = 0 and HBA = 1, fundamentally altering the intermolecular interaction capacity of any derived compound . In the broader isoquinoline chemotype, the 4-OH group has been documented to form critical hydrogen bonds with kinase hinge-region residues and monoamine oxidase active-site amino acids, directly contributing to target engagement and potency . The TPSA difference (33.1 Ų for the target vs. an estimated ~12.9 Ų for the non-hydroxylated analog) reflects significantly different predicted membrane permeability and oral absorption profiles .

Structure-Based Drug Design Kinase Inhibitors ADME Optimization

Computed Lipophilicity (XLogP3 = 3.4) Enables Predictable Partitioning Behavior Relative to More Hydrophilic or Lipophilic Isoquinoline Analogs

6-Bromo-1-chloroisoquinolin-4-OL exhibits a computed XLogP3 of 3.4, which positions it within the favorable lipophilicity range commonly associated with balanced permeability and solubility for CNS and intracellular targets, while avoiding the excessive hydrophobicity that can drive promiscuous binding and poor developability . This value reflects the net effect of two halogen substituents (each contributing to increased lipophilicity) partially offset by the polar 4-OH group . Although direct experimental LogP data for this specific compound are not publicly available, the computed value provides a quantitative basis for differentiating it from the non-hydroxylated 6-bromo-1-chloroisoquinoline (estimated XLogP3 ≥ 3.8) and the less lipophilic mono-halogenated 4-hydroxyisoquinolines .

ADME Prediction LogP Optimization Compound Library Design

Commercial Availability at 98% Purity with Batch-to-Batch Certificate of Analysis (CoA) Documentation Supports Reproducible Medicinal Chemistry Procurement

6-Bromo-1-chloroisoquinolin-4-OL is commercially supplied at 98% purity (HPLC) with accompanying Certificate of Analysis documentation, as verified by the supplier Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under product number 1872307, CAS 2702313-07-1 . This purity specification exceeds the typical 95% standard offered for many comparator isoquinoline building blocks, including 6-bromoisoquinolin-4-ol (supplied at 95% purity, e.g., Bidepharm) and 1-chloroisoquinolin-4-ol (typically 95–97%) . While batch-level purity data are vendor-specific, the availability of CoA-grade material at 98% purity reduces the risk of impurities confounding biological assay results or cross-coupling reaction yields in multi-step synthetic sequences.

Chemical Procurement Quality Control Reproducibility

Zero Rotatable Bonds and Planar Aromatic Core Confer Conformational Restriction Advantageous for Kinase and GPCR Target Selectivity Library Design

6-Bromo-1-chloroisoquinolin-4-OL has a rotatable bond count of zero, indicating a completely rigid, planar aromatic scaffold . This conformational rigidity is a well-established design principle in kinase inhibitor and GPCR modulator development, where pre-organized scaffolds reduce the entropic penalty of binding and can enhance subtype selectivity by limiting the conformational space available for off-target interactions . The commercially available isoquinoline analogs 6-bromoisoquinolin-4-ol and 1-chloroisoquinolin-4-ol share this rigid core architecture (rotatable bonds = 0), but lack the dual-halogen orthogonal reactivity, while 6-bromo-1-chloroisoquinoline (rotatable bonds = 0) lacks the 4-OH hydrogen-bond donor .

Conformational Restriction Kinase Selectivity Scaffold Design

Important Caveat: Limited Publicly Available Direct Comparative Biological Data Necessitates Class-Level Inference for Target Engagement Predictions

Despite systematic searching of primary literature, patent databases, BindingDB, ChEMBL, and PubChem BioAssay repositories, no publicly available quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) were identified for 6-Bromo-1-chloroisoquinolin-4-OL (CAS 2702313-07-1) or its closest analogs under the same assay conditions as of the search date . This absence of direct comparative bioactivity data constrains the strength of differentiation claims to physicochemical properties, structural characteristics, and class-level pharmacological inferences. The isoquinoline chemotype is broadly associated with monoamine oxidase inhibition, kinase inhibition, and GPCR modulation, but the specific contribution of the C6-Br/C1-Cl/C4-OH substitution pattern to target potency or selectivity remains unquantified in the public domain . Procurement decisions should therefore be based on the demonstrated synthetic utility (orthogonal reactivity handles) and physicochemical differentiation, with biological validation performed in the user's own assay systems.

Data Transparency Procurement Risk Assessment Lead Optimization

Evidence-Backed Application Scenarios for 6-Bromo-1-chloroisoquinolin-4-OL in Medicinal Chemistry, Organic Synthesis, and Compound Library Production


Orthogonal Sequential Cross-Coupling for Medicinal Chemistry Library Enumeration

6-Bromo-1-chloroisoquinolin-4-OL is best deployed in medicinal chemistry programs requiring two sequential, chemoselective palladium-catalyzed cross-coupling steps to diversify the isoquinoline core. The C6-Br bond is preferentially reactive under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/H₂O), while the C1-Cl bond can be subsequently functionalized via Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions, enabling systematic exploration of two diversity vectors from a single building block . This orthogonal reactivity pattern—supported by the >20 Ų TPSA difference and HBD presence relative to the non-hydroxylated analog—cannot be replicated with mono-halogenated 4-hydroxyisoquinolines (which offer only one coupling site) or with the non-hydroxylated 6-bromo-1-chloroisoquinoline (which lacks the 4-OH group for subsequent derivatization and target engagement) .

Fragment-Based and Structure-Based Drug Design Requiring a Hydrogen-Bond Donor Scaffold

The presence of the 4-OH hydrogen-bond donor (HBD = 1) makes this compound suitable as a fragment or scaffold in structure-based drug design programs targeting proteins where hinge-region or active-site hydrogen bonding is critical for affinity, such as kinases and monoamine oxidases . The planar, zero-rotatable-bond core (Rotatable Bond Count = 0) minimizes entropic penalty upon binding, while the XLogP3 of 3.4 balances the hydrophobic contributions from the Br and Cl substituents with the polarity of the OH group, positioning the scaffold favorably within the property space of CNS-active and intracellular-targeted compounds . Researchers should procure this compound when the target protein's co-crystal structure or homology model indicates a hydrogen-bond acceptor within 2.5–3.5 Å of the heterocycle C4 position .

Building Block for Parallel Synthesis and Automated Compound Library Production

With a commercial purity specification of 98% and availability from multiple suppliers with Certificates of Analysis, 6-Bromo-1-chloroisoquinolin-4-OL is suitable for automated parallel synthesis workflows where impurity-driven side reactions can compromise library integrity . The 3% purity advantage over standard 95% comparator building blocks reduces the effective impurity load per well by approximately 60% (from 5% to 2% total impurities), which is significant when operating at 10–50 μmol reaction scales where even 1–2 μmol of a reactive impurity can quench catalysts or generate byproducts that complicate LC-MS purification . For contract research organizations and core facilities producing >1,000-compound libraries, this purity differential translates to measurably higher pass rates in downstream biological screening due to fewer impurity-related false positives .

Scaffold for CNS-Penetrant Lead Optimization Programs Requiring Balanced Physicochemical Properties

The computed XLogP3 of 3.4 and TPSA of 33.1 Ų place 6-Bromo-1-chloroisoquinolin-4-OL at the interface of CNS drug-like property space, where optimal CNS penetration is typically associated with TPSA < 60–70 Ų and XLogP in the 2–4 range . The compound's rigid, planar core (Rotatable Bond Count = 0) and calculated property profile suggest that derived analogs, when elaborated with appropriate substituents, may achieve favorable brain penetration and target engagement for neurological and psychiatric indications. The 4-OH group can be further derivatized (ether, ester, or carbamate formation) to fine-tune metabolic stability without sacrificing the core scaffold's conformational rigidity .

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